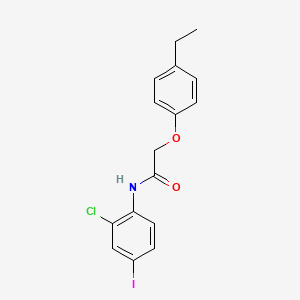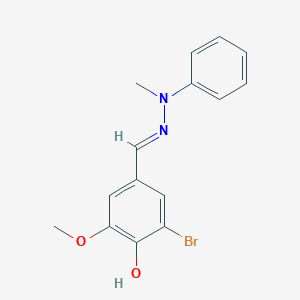![molecular formula C15H10FN5O3S B6005049 N-(4-fluorophenyl)-N'-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6005049.png)
N-(4-fluorophenyl)-N'-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-fluorophenyl)-N'-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea, also known as FNIT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FNIT belongs to the class of thiadiazole-based compounds, which have been extensively studied for their biological activities, including anticancer, antimicrobial, and antiviral properties.
作用机制
N-(4-fluorophenyl)-N'-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea exerts its biological activity by targeting specific molecular pathways in cells. In cancer cells, this compound induces apoptosis by activating the caspase pathway, which leads to the cleavage of various cellular proteins and DNA fragmentation. This compound also inhibits the NF-κB pathway, which is involved in the regulation of cell survival, proliferation, and inflammation. Inhibition of the NF-κB pathway leads to the downregulation of various genes involved in cancer progression.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in normal cells and tissues. In vitro and in vivo studies have demonstrated that this compound does not affect the viability of normal cells, including fibroblasts and endothelial cells. This compound also does not exhibit any significant adverse effects on liver and kidney functions.
实验室实验的优点和局限性
N-(4-fluorophenyl)-N'-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea has several advantages for lab experiments. It is easy to synthesize and has a high purity, which allows for accurate and reproducible results. This compound has also shown potent biological activity in various assays, making it a promising candidate for further studies.
However, there are also limitations to using this compound in lab experiments. Its solubility in water is limited, which can affect its bioavailability and efficacy in vivo. Additionally, further studies are needed to determine the optimal dosage and administration route of this compound for different therapeutic applications.
未来方向
There are several future directions for the research of N-(4-fluorophenyl)-N'-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea. One area of interest is the development of this compound-based drug delivery systems for targeted cancer therapy. This compound can be encapsulated in nanoparticles or conjugated with targeting moieties to improve its selectivity and efficacy in cancer cells.
Another future direction is the evaluation of the pharmacokinetics and pharmacodynamics of this compound in vivo. Studies are needed to determine the optimal dosage, administration route, and toxicity profile of this compound in animal models.
Finally, further studies are needed to explore the potential of this compound as a therapeutic agent for other diseases, such as infectious diseases and inflammatory disorders. This compound has shown promising results in inhibiting the replication of HCV and suppressing the expression of pro-inflammatory cytokines, suggesting its potential as a broad-spectrum therapeutic agent.
Conclusion:
In conclusion, this compound is a promising compound with potential therapeutic applications in cancer, infectious diseases, and inflammatory disorders. Its potent biological activity, minimal toxicity, and easy synthesis make it an attractive candidate for further studies. However, more research is needed to determine its optimal dosage, administration route, and efficacy in vivo. This compound has opened up new avenues for the development of thiadiazole-based compounds as therapeutic agents.
合成方法
N-(4-fluorophenyl)-N'-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea can be synthesized by reacting 5-(3-nitrophenyl)-1,3,4-thiadiazol-2-amine with 4-fluorophenyl isocyanate in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields this compound as a white solid with a high purity.
科学研究应用
N-(4-fluorophenyl)-N'-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea has shown promising results in various scientific research studies. It has been found to exhibit potent anticancer activity against several cancer cell lines, including breast, lung, colon, and prostate cancer. This compound induces apoptosis, a programmed cell death, in cancer cells by activating the caspase pathway and inhibiting the NF-κB pathway. This compound also inhibits the migration and invasion of cancer cells by suppressing the expression of matrix metalloproteinases (MMPs).
In addition to its anticancer activity, this compound has shown antimicrobial and antiviral properties. It inhibits the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli, and exhibits antifungal activity against Candida albicans. This compound also inhibits the replication of the hepatitis C virus (HCV) by targeting the viral NS5B polymerase.
属性
IUPAC Name |
1-(4-fluorophenyl)-3-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FN5O3S/c16-10-4-6-11(7-5-10)17-14(22)18-15-20-19-13(25-15)9-2-1-3-12(8-9)21(23)24/h1-8H,(H2,17,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUWYFTKOWQZMAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-3-piperidinyl)(1-methyl-1H-imidazol-2-yl)methanone](/img/structure/B6004970.png)
![N'-[3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethyl-1,3-propanediamine](/img/structure/B6004975.png)
![2-(4-methoxyphenyl)-3,5-dimethyl-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6004990.png)
![2-[(3-bromobenzyl)thio]-4-(4-chlorophenyl)-6-(2-thienyl)nicotinonitrile](/img/structure/B6004992.png)
![ethyl N-({[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]amino}carbonyl)-beta-alaninate](/img/structure/B6004996.png)

![1-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-4-(4-methylphenyl)piperazine](/img/structure/B6005008.png)

![2-[4-(2-thienylcarbonyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B6005015.png)
![N-[1-(4-isobutylbenzyl)-3-piperidinyl]-3-(4-pyridinyl)propanamide](/img/structure/B6005022.png)
![2-{[5-(1H-indol-1-ylmethyl)-1H-pyrazol-3-yl]carbonyl}octahydropyrrolo[1,2-a]pyrazine](/img/structure/B6005036.png)
![N-ethyl-2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}-N-(2-methyl-2-propen-1-yl)acetamide](/img/structure/B6005038.png)
![methyl 2,2-dimethyl-4,6-dioxo-5-{[(2-phenylethyl)amino]methylene}cyclohexanecarboxylate](/img/structure/B6005041.png)
![N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]-3-thiophenesulfonamide](/img/structure/B6005046.png)